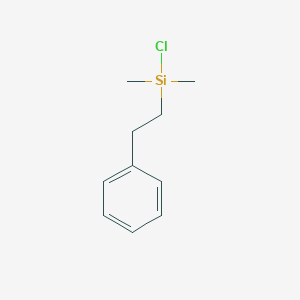

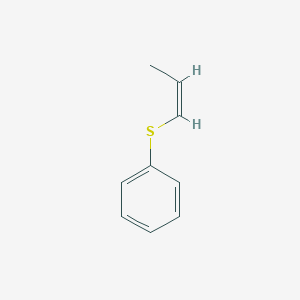

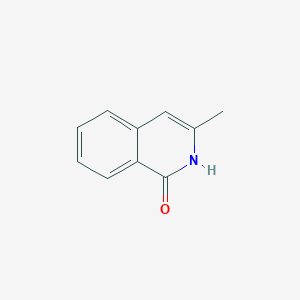

![molecular formula C12H10O4 B101632 [1,1'-Biphenyl]-2,2',3,3'-tetrol CAS No. 19261-03-1](/img/structure/B101632.png)

[1,1'-Biphenyl]-2,2',3,3'-tetrol

概要

説明

Biphenyl, also known as diphenyl, phenylbenzene, 1,1’-biphenyl, or BP, is an organic compound that forms colorless crystals . Compounds containing the functional group consisting of biphenyl less one hydrogen may use the prefixes xenyl or diphenylyl .

Molecular Structure Analysis

The molecular structure of a compound like “[1,1’-Biphenyl]-2,2’,3,3’-tetrol” can be analyzed using various methods, including 2D or 3D modeling . The 3D structure may be viewed using specific software .Chemical Reactions Analysis

The chemical reactions involving biphenyl compounds can be complex and varied. For example, biphenyl can undergo various reactions, including those involving phase changes .Physical And Chemical Properties Analysis

Biphenyl has a molecular weight of 154.2078 and is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has specific physical properties, including a boiling point of 527K and a melting point of 343K .科学的研究の応用

X-ray Contrast Media Development :

- Iodination of biphenyl tetrol derivatives, like 1,1'-biphenyl-3,3',5,5'-tetrol, leads to the formation of hexaiodo derivatives. These compounds, with their unique structural properties, have been investigated as potential core backbones for new classes of X-ray contrast media (Anelli et al., 2001).

Chiral Molecule Synthesis :

- A study focusing on transferring central chirality from menthone or camphor to a 2,2'-biphenol residue to induce axial chirality. This transformation suggests potential applications in asymmetric synthesis, where these tetrols could serve as ligands in catalysts (Fabris et al., 1997).

Host Compound for Selective Inclusion Complexes :

- TETROL, a derivative of biphenyl tetrol, was identified as an efficient and selective host compound for forming inclusion complexes with various organic compounds. Its structure is stabilized through hydrogen bonding, indicating potential for selective purification processes (Barton et al., 2013).

Polyimide Synthesis :

- Biphenyl tetrol derivatives have been utilized in the synthesis of polyimides, demonstrating the influence of aromatic diamines' structures on the properties of these polyimides. This can have implications in materials science for developing new polymeric materials (Hsiao et al., 1995).

Catalysis and Synthesis of Liquid Crystals :

- Hexa- and octasubstituted biphenyls, including tetrol derivatives, were synthesized as intermediates for a new class of liquid crystals. These compounds are critical for advancing materials used in displays and other optical technologies (Manka et al., 2003).

Photocatalytic Oxidation :

- Research on photocatalytic oxidation of 2,2',3,3'-tetrachlorobiphenyl, a congener of biphenyl tetrols, has provided insights into the optimal conditions for degradation. This has implications for environmental remediation of persistent organic pollutants (Wong et al., 2004).

Safety And Hazards

将来の方向性

The future directions of research and development in this field could involve further exploration of the properties and potential applications of biphenyl and similar compounds. This could include more detailed studies of their physical and chemical properties, mechanisms of action, and potential uses .

特性

IUPAC Name |

3-(2,3-dihydroxyphenyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-9-5-1-3-7(11(9)15)8-4-2-6-10(14)12(8)16/h1-6,13-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEZFWSIZQLXEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C2=C(C(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940924 | |

| Record name | [1,1'-Biphenyl]-2,2',3,3'-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-2,2',3,3'-tetrol | |

CAS RN |

19261-03-1 | |

| Record name | (1,1'-Biphenyl)-2,2',3,3'-tetrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019261031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-2,2',3,3'-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

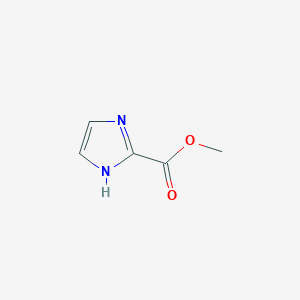

![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)

![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)